



Application Notes: Synthesis of VH032-Thiol-C6-NH2 Conjugate for PROTAC Development

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Compound of Interest		
Compound Name:	VH032-thiol-C6-NH2	
Cat. No.:	B15577031	Get Quote

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1][2][3] A PROTAC consists of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is frequently utilized in PROTAC design due to the availability of potent small molecule ligands, such as VH032.[1][2]

This document provides detailed protocols for the conjugation of a carboxylated derivative of the VHL ligand VH032 with a bifunctional thiol-C6-amine linker (HS-(CH₂)₆-NH₂). The resulting conjugate, **VH032-thiol-C6-NH2**, is a key intermediate in the synthesis of PROTACs, where the terminal thiol group is available for conjugation to a ligand for a target protein of interest. The primary method described is an amide bond formation facilitated by the coupling agent HATU.

Principle of Conjugation

The conjugation of a carboxylated VH032 derivative (VH032-acid) to the thiol-C6-NH2 linker is achieved through the formation of a stable amide bond. The reaction is typically mediated by a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). HATU activates the carboxylic acid of VH032, making it susceptible to nucleophilic attack by the primary amine of the linker.



Materials and Reagents

- VH032-acid derivative (e.g., (S,R,S)-AHPC-CO-C6-COOH)
- Thiol-C6-NH2 linker (6-aminohexane-1-thiol)
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS)
- Standard laboratory glassware and magnetic stirrer

Data Presentation

Table 1: Starting Material Specifications



Compound	Molecular Weight (g/mol)	Purity	Source
VH032-acid	Varies by linker	>95%	Synthesized or Commercial
Thiol-C6-NH2	133.26	>95%	Commercial
VH032 Amine Precursor	488.04 (HCl salt)	97%	Synthesized[4]

Table 2: Representative Reaction Parameters and

Outcomes

Parameter	Value	Notes
Reactants Ratio		
VH032-acid	1.0 eq	Limiting reagent
Thiol-C6-NH2	1.2 eq	Slight excess to ensure complete consumption of VH032-acid
HATU	1.2 eq	Coupling agent
DIPEA	3.0 eq	Base
Reaction Conditions		
Solvent	Anhydrous DMF	_
Temperature	Room Temperature (20-25 °C)	_
Reaction Time	12-18 hours	Monitored by LC-MS
Yield and Purity		
Crude Yield	>85%	
Purified Yield	60-75%	After HPLC purification
Final Purity	>97%	Determined by HPLC



Experimental Protocols Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the conjugation of a VH032-acid derivative with the Thiol-C6-NH2 linker.

· Preparation:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
 dissolve the VH032-acid derivative (1.0 eq) in anhydrous DMF.
- Add HATU (1.2 eq) to the solution and stir for 5 minutes.
- Add DIPEA (3.0 eq) to the reaction mixture and stir for another 10 minutes at room temperature.

· Reaction:

- In a separate vial, dissolve the Thiol-C6-NH2 linker (1.2 eq) in a small amount of anhydrous DMF.
- Add the linker solution dropwise to the activated VH032-acid mixture.
- Allow the reaction to stir at room temperature for 12-18 hours.
- Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting material.

Work-up:

- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

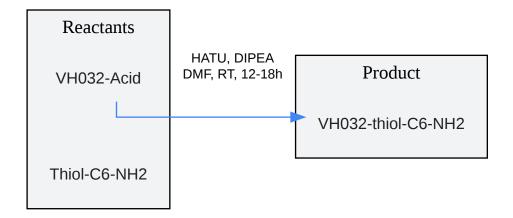
Purification:



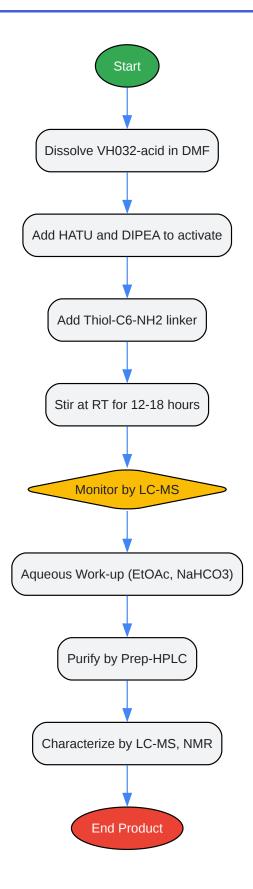
- Purify the crude product using reverse-phase preparative HPLC to obtain the highly pure
 VH032-thiol-C6-NH2 conjugate.
- Characterization:
 - Confirm the identity and purity of the final product using LC-MS and ¹H NMR. The expected mass corresponding to the conjugated product should be observed.

Visualizations

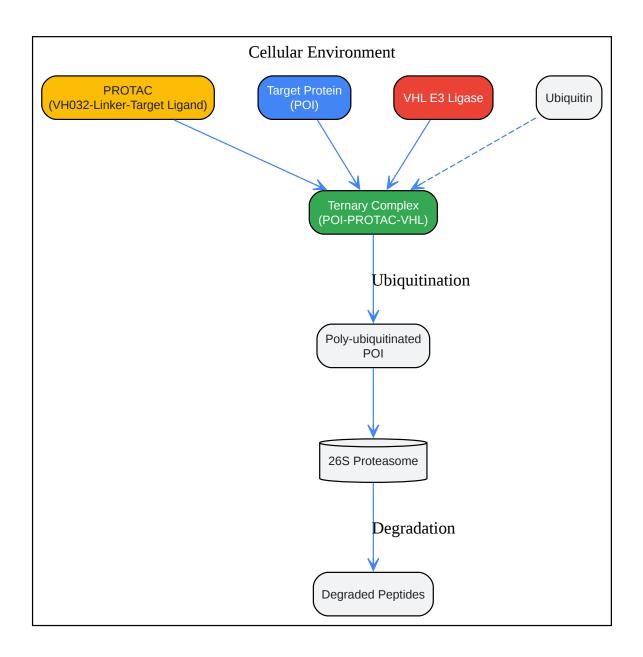












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